molecular formula C19H22ClN3OS B2548889 N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide CAS No. 2034429-37-1

N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide

Cat. No. B2548889
CAS RN: 2034429-37-1
M. Wt: 375.92
InChI Key: ACGUVZPCSMJPPY-UHFFFAOYSA-N
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Description

The compound "N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide" is a nitrogenous organic molecule that likely exhibits a complex structure due to the presence of multiple heterocyclic rings, including a thienopyridine and a piperidine moiety, as well as a carboxamide group. While the specific compound is not directly discussed in the provided papers, similar compounds with chlorophenyl, pyridinecarboxamide, and piperidine structures have been synthesized and studied for various properties and biological activities .

Synthesis Analysis

The synthesis of related chlorophenyl pyridinecarboxamides involves the reaction of substituted pyridinecarbonyl chlorides with amino chlorobenzenes . Analogous processes for related compounds include the optimization of reaction conditions, such as the molar ratio of reactants, reaction temperature, and addition time to maximize yield and purity . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of chlorophenyl pyridinecarboxamides has been elucidated using single-crystal X-ray diffraction, which provides detailed information on the arrangement of atoms within the crystal lattice . Density functional theory (DFT) calculations are also employed to predict the optimal molecular structure and compare it with experimental data . These techniques could be applied to determine the molecular structure of "N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide".

Chemical Reactions Analysis

The chemical reactivity of similar compounds has been explored in the context of their potential as ligands for cannabinoid receptors and as inhibitors of PCSK9 mRNA translation . These studies involve the evaluation of analogs for receptor affinity and in vitro efficacy, which could be relevant for the compound if it were to be investigated for similar biological activities.

Physical and Chemical Properties Analysis

Physicochemical studies of chlorophenyl pyridinecarboxamides include the analysis of melting temperatures, which are influenced by lattice energy and molecular symmetry according to Carnelley’s rule . The relationships between melting points, total energy, electrostatic components, and hydrogen bond strength are also examined. Hirshfeld surface analysis and contact enrichment studies probe the interaction environments of these compounds . These analyses could be extended to the compound of interest to understand its physical and chemical properties.

Scientific Research Applications

Molecular Interaction and Binding Analysis

The study by Shim et al. (2002) discusses the molecular interaction of a structurally related compound, focusing on its antagonistic properties towards the CB1 cannabinoid receptor. The research involved conformational analysis, pharmacophore modeling, and 3D-quantitative structure-activity relationship (QSAR) models, highlighting the compound's potential in receptor binding and interaction studies (Shim et al., 2002).

Synthesis of Substituted Pyrazolo[4,3-c]pyridine Derivatives

Karthikeyan et al. (2014) and Vijayakumar et al. (2014) detailed the synthesis of various substituted pyrazolo[4,3-c]pyridine derivatives. These studies contribute to the chemical synthesis domain, offering methodologies for creating novel compounds with potential therapeutic applications (Karthikeyan et al., 2014); (Vijayakumar et al., 2014).

Antimicrobial and Antipsychotic Potential

The synthesis and antimicrobial activity of new pyridothienopyrimidines and related compounds were explored by Abdel-rahman et al. (2002), showing promising results in the field of antimicrobial research (Abdel-rahman et al., 2002). Additionally, Norman et al. (1996) investigated heterocyclic carboxamides as potential antipsychotic agents, providing insights into their binding to dopamine and serotonin receptors, and in vivo efficacy (Norman et al., 1996).

Novel Synthetic Pathways and Biological Evaluations

Several studies have introduced new synthetic pathways for creating heterocyclic compounds with potential biological activities. For instance, Samala et al. (2014) focused on Mycobacterium tuberculosis pantothenate synthetase inhibitors, highlighting the therapeutic potential of tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives (Samala et al., 2014). Bondock and Gieman (2015) synthesized new 2-chloro-3-hetarylquinolines with notable antibacterial and anticancer activities, expanding the application of similar compounds in medical research (Bondock & Gieman, 2015).

properties

IUPAC Name

N-(2-chlorophenyl)-4-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)piperidine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22ClN3OS/c20-16-3-1-2-4-17(16)21-19(24)22-9-5-15(6-10-22)23-11-7-18-14(13-23)8-12-25-18/h1-4,8,12,15H,5-7,9-11,13H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ACGUVZPCSMJPPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2CCC3=C(C2)C=CS3)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22ClN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-chlorophenyl)-4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidine-1-carboxamide

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